2-Methyl-2-(pent-4-EN-1-YL)hept-6-enal
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Overview
Description
2-Methyl-2-(pent-4-en-1-yl)hept-6-enal is an organic compound with the molecular formula C13H22O It is characterized by the presence of two double bonds and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(pent-4-en-1-yl)hept-6-enal can be achieved through several synthetic routes. One common method involves the aldol condensation of 2-methyl-2-pentanol with hept-6-enal under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as zeolites or metal oxides may be employed to enhance the efficiency of the reaction. The product is then purified through distillation or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(pent-4-en-1-yl)hept-6-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The double bonds and aldehyde group can be reduced to corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the double bonds, with reagents such as halogens or hydrogen halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Bromine in carbon tetrachloride or hydrogen chloride in anhydrous conditions.
Major Products Formed
Oxidation: 2-Methyl-2-(pent-4-en-1-yl)hept-6-enoic acid.
Reduction: 2-Methyl-2-(pent-4-en-1-yl)hept-6-enol.
Substitution: 2-Bromo-2-(pent-4-en-1-yl)hept-6-enal.
Scientific Research Applications
2-Methyl-2-(pent-4-en-1-yl)hept-6-enal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fragrances and flavors due to its unique odor profile.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(pent-4-en-1-yl)hept-6-enal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The double bonds may also participate in various biochemical reactions, contributing to the compound’s biological activity.
Comparison with Similar Compounds
2-Methyl-2-(pent-4-en-1-yl)hept-6-enal can be compared with other similar compounds such as:
2-Methyl-6-(4-methylcyclohexa-1,4-dien-1-yl)hept-2-en-1-ol: This compound has a similar structure but contains an alcohol group instead of an aldehyde.
3-Buten-2-one, 4-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]hept-1-yl): This compound has a different ring structure but shares the presence of double bonds and an oxygen-containing functional group.
Properties
CAS No. |
922736-56-9 |
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Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
2-methyl-2-pent-4-enylhept-6-enal |
InChI |
InChI=1S/C13H22O/c1-4-6-8-10-13(3,12-14)11-9-7-5-2/h4-5,12H,1-2,6-11H2,3H3 |
InChI Key |
LDGDQFAXMRIPMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC=C)(CCCC=C)C=O |
Origin of Product |
United States |
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